Propiophenone (P-tosyl)hydrazone

描述

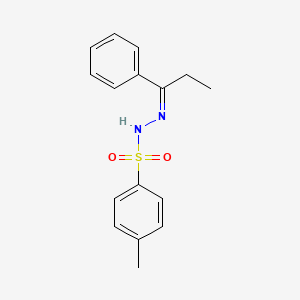

Propiophenone (P-tosyl)hydrazone (CAS: 17336-66-2; molecular formula: C₁₆H₁₈N₂O₂S) is a tosylhydrazone derivative synthesized by condensing propiophenone (1-phenyl-1-propanone, CAS: 93-55-0) with p-toluenesulfonyl hydrazide. This compound belongs to a class of hydrazones widely utilized in organic synthesis, particularly in Shapiro and Bamford-Stevens reactions, due to their ability to generate diazo intermediates . Regulatory data classify it under HS code 2935009090, with applications primarily in research and development . Structural analogs, such as 1,3-diphenylacetone p-toluenesulfonylhydrazone (CAS: 19816-88-7), share the tosylhydrazone functional group but differ in their aromatic substituents, influencing their reactivity and stability .

属性

分子式 |

C16H18N2O2S |

|---|---|

分子量 |

302.4 g/mol |

IUPAC 名称 |

4-methyl-N-[(Z)-1-phenylpropylideneamino]benzenesulfonamide |

InChI |

InChI=1S/C16H18N2O2S/c1-3-16(14-7-5-4-6-8-14)17-18-21(19,20)15-11-9-13(2)10-12-15/h4-12,18H,3H2,1-2H3/b17-16- |

InChI 键 |

TWTWWQDWKPRWFI-MSUUIHNZSA-N |

手性 SMILES |

CC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2 |

规范 SMILES |

CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Propiophenone (P-tosyl)hydrazone can be synthesized through the reaction of propiophenone with p-toluenesulfonylhydrazide. The reaction typically occurs in an organic solvent such as ethanol, with hydrochloric acid as a catalyst . The general reaction is as follows:

Propiophenone+p-Toluenesulfonylhydrazide→Propiophenone (P-tosyl)hydrazone+Water

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.

化学反应分析

Propiophenone (P-tosyl)hydrazone undergoes several types of chemical reactions:

Reduction: It can be reduced to the corresponding alkane using reagents such as sodium borohydride or borane.

Substitution: In the Shapiro reaction, it acts as a leaving group in elimination reactions, which require a strong base.

Cyclopropanation: Tosylhydrazone salts can react with metals to form metal carbenes, which are used in cyclopropanations and epoxidations.

科学研究应用

Synthesis and Characterization

Propiophenone (P-tosyl)hydrazone can be synthesized through the reaction of propiophenone with p-toluenesulfonyl hydrazine. This reaction typically yields a hydrazone derivative that can undergo further transformations to produce various organic compounds. The synthesis process is notable for its efficiency and the ability to produce high yields under mild conditions.

Table 1: Synthesis Conditions for this compound

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Propiophenone + P-toluenesulfonyl hydrazine | Solvent-free, room temperature | 85-95 |

| Propiophenone + P-toluenesulfonyl hydrazine | Ethanol, reflux | 75-80 |

This compound derivatives have been studied for their biological activities, particularly their potential as anticancer agents. Recent studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of a series of N-tosylhydrazones derived from various ketones, including this compound, against triple-negative breast cancer (TNBC) cell lines. Among the tested compounds, one derivative showed an IC50 value of 30.7 μg/mL, indicating potent cytotoxicity and pro-apoptotic effects on MDA-MB-231 cells, a common TNBC model .

Synthetic Applications in Organic Chemistry

In organic synthesis, this compound serves as a valuable intermediate for the preparation of more complex molecules. Its ability to undergo cyclization reactions under various catalytic conditions has been documented.

Table 2: Cyclization Reactions Involving this compound

| Catalyst | Reaction Type | Product Yield (%) |

|---|---|---|

| Iodine/DMSO | Cyclization with sulfur | 70-97 |

| n-Butyllithium | Shapiro reaction | 82-97 |

Pharmacological Insights

The pharmacological potential of this compound derivatives extends beyond anticancer activity. Research has indicated that these compounds may also possess antimicrobial and anti-inflammatory properties. For instance, certain derivatives have shown effectiveness against bacterial strains and have been explored for their analgesic effects.

Table 3: Biological Activities of Propiophenone Derivatives

| Activity Type | Example Compound | Effectiveness |

|---|---|---|

| Antimicrobial | N-tosylhydrazones | Inhibition of E. coli |

| Anti-inflammatory | Specific hydrazones | Reduced inflammation |

Conclusion and Future Directions

The applications of this compound are broad and impactful, particularly in the fields of medicinal chemistry and organic synthesis. Ongoing research is likely to uncover additional therapeutic potentials and synthetic applications for this compound. Future studies should focus on optimizing synthesis methods and exploring the full range of biological activities to facilitate the development of new pharmaceuticals.

作用机制

The mechanism of action of propiophenone (P-tosyl)hydrazone involves the formation of a hydrazone anion through deprotonation. This anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon . The hydrazone anion can then undergo further reactions, such as protonation or elimination, to form various products.

相似化合物的比较

Reactivity in α-Functionalization Reactions

Propiophenone derivatives exhibit distinct reactivity patterns compared to other carbonyl compounds. For instance, in cesium carbonate-catalyzed α-phenylselenation with diphenyl diselenide, propiophenone demonstrated a higher yield (0.59 mmol) than acetophenone (0.51 mmol) or cyclohexanone (0.43 mmol) (Table 1) . This suggests that the presence of an aromatic ring adjacent to the carbonyl group enhances electrophilicity, facilitating nucleophilic attacks.

Table 1: α-Phenylselenation Yields of Carbonyl Compounds

| Compound | Yield (mmol) |

|---|---|

| Cyclohexanone | 0.43 |

| Acetophenone | 0.51 |

| Propiophenone | 0.59 |

Stability and Isomerism

Hydrazones often exhibit geometric isomerism, with cis isomers being less stable than trans forms. For example, salicylaldehyde isonicotinoyl hydrazine derivatives undergo cis-to-trans isomerization in aqueous solutions . While Propiophenone (P-tosyl)hydrazone’s isomerism remains uncharacterized, its solid-state stability likely aligns with other tosylhydrazones, where trans configurations dominate due to thermodynamic favorability .

Table 3: Structural Properties of Tosylhydrazones

| Compound | CAS | Molecular Formula |

|---|---|---|

| This compound | 17336-66-2 | C₁₆H₁₈N₂O₂S |

| 1,3-Diphenylacetone p-toluenesulfonylhydrazone | 19816-88-7 | C₂₂H₂₂N₂O₂S |

常见问题

Advanced Research Question

- Steric vs. electronic probes : Introduce substituents with similar electronic properties but varying bulk (e.g., –CF₃ vs. –tBu) on the phenyl ring. Compare reaction rates in nucleophilic additions or cycloadditions .

- Kinetic isotope effects (KIE) : Deuterium labeling at the hydrazone N–H site distinguishes proton-transfer mechanisms (electronic) from steric hindrance .

- X-ray crystallography : Correlate steric crowding (e.g., dihedral angles) with reactivity trends in solid-state reactions .

What strategies mitigate challenges in reproducing catalytic asymmetric reactions involving this compound?

Advanced Research Question

Reproducibility issues often stem from:

- Moisture sensitivity : Use rigorously dried solvents and Schlenk techniques for air-sensitive catalysts .

- Enantiomeric excess (ee) variability : Optimize chiral ligands (e.g., BINOL derivatives) and monitor ee via chiral HPLC or circular dichroism .

- Substrate purity : Hydrazone synthesis byproducts (e.g., unreacted tosyl hydrazine) can inhibit catalysts. Purify via column chromatography or recrystallization before use .

How do solvent polarity and pH affect the stability and tautomeric equilibrium of this compound?

Basic Research Question

- Polar solvents (e.g., DMSO, water): Stabilize polar hydrazone form via hydrogen bonding, shifting equilibrium away from azo tautomers .

- pH-dependent stability : Under acidic conditions (pH < 3), protonation of the hydrazone N–H group increases susceptibility to hydrolysis. Buffered conditions (pH 5–7) are ideal for storage .

- UV-Vis titration : Track λmax shifts to quantify tautomer ratios as a function of solvent or pH .

What are the common pitfalls in interpreting spectroscopic data for hydrazone-based compounds, and how can they be avoided?

Advanced Research Question

- Overlapping NMR signals : Use 2D techniques (e.g., COSY, NOESY) to resolve coupled protons near the hydrazone moiety .

- IR band misassignment : Compare experimental spectra with DFT-predicted vibrational modes for accurate peak assignment (e.g., distinguishing C=N from conjugated C=O) .

- Dynamic effects in solution : Low-temperature NMR or stopped-flow spectroscopy captures transient intermediates .

How can researchers leverage this compound’s reactivity for constructing heterocyclic scaffolds?

Basic Research Question

- Cyclization reactions : Under acidic conditions, the hydrazone undergoes intramolecular cyclization to form pyrazolines or triazoles. Monitor reaction progress via TLC or LC-MS .

- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with aryl boronic acids yield biaryl hydrazones, precursors to indoles or quinolines .

- Photochemical activation : UV irradiation induces [2+2] cycloadditions for strained ring systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。